molecular formula C4H7NO3 B2938758 Methyl (methylcarbamoyl)formate CAS No. 54154-11-9

Methyl (methylcarbamoyl)formate

Cat. No. B2938758
CAS RN: 54154-11-9
M. Wt: 117.104
InChI Key: BOUBGTOCRMNMLJ-UHFFFAOYSA-N
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Description

Methyl (methylcarbamoyl)formate is a chemical compound with the molecular formula C4H7NO3 . It has a molecular weight of 117.1 . The IUPAC name for this compound is methyl (methylamino)(oxo)acetate .


Synthesis Analysis

Formate can be efficiently produced via electrochemical or photochemical catalytic conversion of CO2, and it can be directly used as an organic carbon source by microorganisms . In theory, formate can be used as the sole carbon source for the microbial production of high-value-added chemicals . Methyl formate is produced commercially by the carbonylation of methanol with carbon monoxide, catalyzed by strong liquid bases .


Molecular Structure Analysis

The InChI code for Methyl (methylcarbamoyl)formate is 1S/C4H7NO3/c1-5-3(6)4(7)8-2/h1-2H3, (H,5,6) . The InChI Key is BOUBGTOCRMNMLJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction pathways and potential energy profiles are theoretically explored for H-abstraction, addition and addition–dissociation reactions of methyl formate . The reactions leading to methyl formate are initiated by a number of different electron–molecule interactions that produce CH3O˙ radicals .


Physical And Chemical Properties Analysis

Methyl (methylcarbamoyl)formate is a colorless liquid with an ethereal odor, high vapor pressure, and low surface tension . It has a melting point of −100 °C and boils at 32 °C . Methyl formate has a density of 0.97 g/cm3 at standard conditions .

Scientific Research Applications

Hydrogen Energy Carrier

Methyl (methylcarbamoyl)formate: has been proposed as an efficient and practical hydrogen storage material. Utilizing appropriate catalysts, hydrogen production from this compound is significantly faster than with other established chemical hydrogen carriers, such as formic acid and methanol, under very mild conditions . This makes it a promising candidate for the storage and transportation of hydrogen energy.

Combustion Mechanism Studies

Methyl (methylcarbamoyl)formate: has been used as a model ester to study the combustion mechanisms of much more complex biodiesel mixtures. This research is crucial for understanding and improving the efficiency of biofuel combustion processes .

Biomarker for Environmental Exposure

It is a urinary metabolite of N,N-dimethylformamide and methyl isocyanate, which are volatile organic compounds harmful to humans. Studying its levels can help in assessing human exposure to these toxic substances .

Reaction Kinetics Research

The reaction kinetics of Methyl (methylcarbamoyl)formate with various agents, such as NO2, are being explored to understand its behavior in different chemical processes. This research can lead to the development of new chemical synthesis methods and a deeper understanding of reaction mechanisms .

Mechanism of Action

The mechanism of action of methyl formate is thought to be dependent on its central nervous system depressant activity .

Safety and Hazards

Methyl formate is extremely flammable and toxic if inhaled . It is harmful if swallowed and causes serious eye irritation and skin irritation . It may also cause respiratory irritation .

Future Directions

Formate can be efficiently produced via electrochemical or photochemical catalytic conversion of CO2, and it can be directly used as an organic carbon source by microorganisms . The transformation of CO2 and CO2-derived chemicals into high value-added chemicals is an important method for reducing CO2 emissions and achieving carbon neutrality .

properties

IUPAC Name

methyl 2-(methylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-5-3(6)4(7)8-2/h1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUBGTOCRMNMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (methylcarbamoyl)formate

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